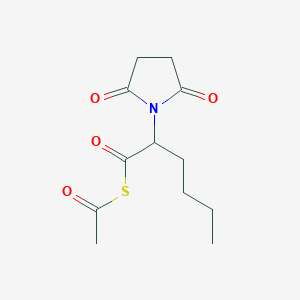
4,7-二氯-1,6-萘啶
描述
4,7-Dichloro-1,6-naphthyridine is a chemical compound with the CAS Number: 952138-13-5. It has a molecular weight of 199.04 . It is a solid substance that is stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which includes 4,7-Dichloro-1,6-naphthyridine, often involves the Skraup reaction. This reaction involves heating an aminopyridine and a glycerol derivative in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid . One modification of this reaction used 4-aminopyridine-N-oxide as the starting material; the resulting 1,6-naphthyridine-N-oxide was then reduced to the free base .Molecular Structure Analysis
The molecular formula of 4,7-Dichloro-1,6-naphthyridine is C8H4Cl2N2 . The InChI code for this compound is 1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H and the InChI key is JGOTXCGNCXEAAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,7-Dichloro-1,6-naphthyridine is a solid substance that is stored in an inert atmosphere at room temperature . The compound is white in color .科学研究应用
Anticancer Activity
4,7-Dichloro-1,6-naphthyridine: has been identified as a promising compound in the fight against cancer. Its structure allows for the synthesis of various derivatives that exhibit potent anticancer properties. Researchers have synthesized functionalized 1,6-naphthyridines and studied their effects on different cancer cell lines. The structure–activity relationship (SAR) and molecular modeling studies have been pivotal in understanding the anticancer activity of these compounds .
Anti-HIV Properties
The compound’s versatility extends to anti-HIV applications. The pharmacological activity of 1,6-naphthyridines includes the inhibition of HIV, providing a potential scaffold for developing new antiretroviral therapies. This application is particularly significant given the ongoing global efforts to combat HIV/AIDS .
Antimicrobial Uses
In the realm of antimicrobial research, 4,7-Dichloro-1,6-naphthyridine serves as a core structure for developing agents with antibacterial and antifungal effects. Its derivatives have been tested against various microbial strains, showing promising results in inhibiting microbial growth .
Analgesic Effects
The analgesic properties of 1,6-naphthyridines make them candidates for pain management solutions. By modifying the core structure, scientists aim to develop new painkillers that could potentially have fewer side effects than current medications .
Anti-inflammatory Applications
The anti-inflammatory activity of 4,7-Dichloro-1,6-naphthyridine derivatives is another area of interest. These compounds could lead to the development of new anti-inflammatory drugs that may be used to treat conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
Lastly, the antioxidant potential of 1,6-naphthyridines is being explored. Antioxidants play a crucial role in protecting cells from oxidative stress, and 4,7-Dichloro-1,6-naphthyridine could contribute to the creation of more effective antioxidant therapies .
安全和危害
未来方向
1,6-Naphthyridines, including 4,7-Dichloro-1,6-naphthyridine, have been the subject of significant research interest due to their wide range of biological applications . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .
作用机制
Target of Action
1,6-naphthyridines, the class of compounds to which it belongs, have been found to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It has been identified that 1,6-naphthyridine acts as an inhibitor of c-met kinase, which is related to cancer activity .
Pharmacokinetics
The ADME properties of 4,7-Dichloro-1,6-naphthyridine are as follows :
The compound’s lipophilicity (Log Po/w) ranges from 1.76 to 3.21, with a consensus value of 2.51 . This property impacts the compound’s bioavailability.
Result of Action
1,6-naphthyridines have been associated with anticancer activity, and their structure-activity relationship has been studied using molecular modeling .
属性
IUPAC Name |
4,7-dichloro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOTXCGNCXEAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(N=CC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717128 | |
| Record name | 4,7-Dichloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-1,6-naphthyridine | |
CAS RN |
952138-13-5 | |
| Record name | 4,7-Dichloro-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952138-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395876.png)

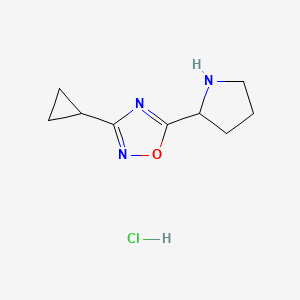
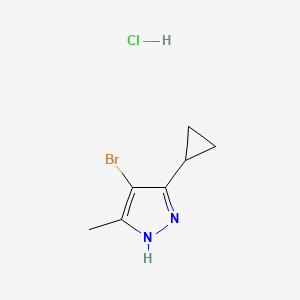

![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)
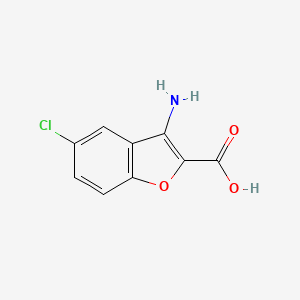
![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)
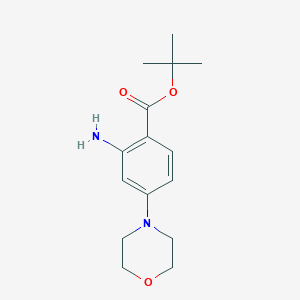
![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)
